![molecular formula C12H15O3P B13565513 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by a cyclopropane ring attached to a phenyl group with a dimethylphosphoryl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring through a carbene intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The dimethylphosphoryl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the phenyl and dimethylphosphoryl groups.
Phenylcyclopropane: Contains the phenyl group but lacks the carboxylic acid and dimethylphosphoryl groups.
Dimethylphosphoryl derivatives: Compounds with the dimethylphosphoryl group but different core structures.
Uniqueness: 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and dimethylphosphoryl substituent. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H15O3P |
|---|---|
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
1-(4-dimethylphosphorylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15O3P/c1-16(2,15)10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
BPEOJMCWCQZGOB-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)


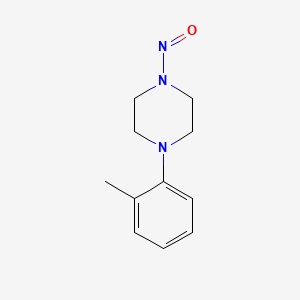
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
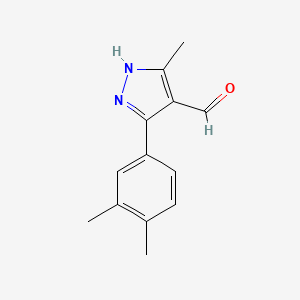
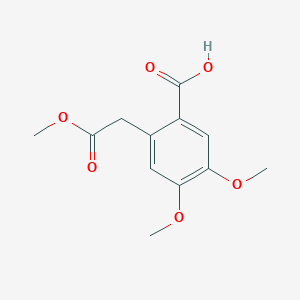
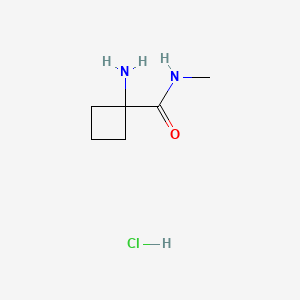
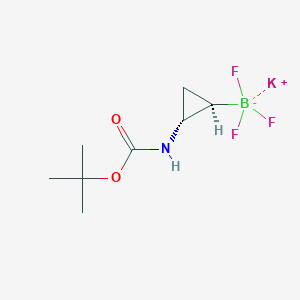
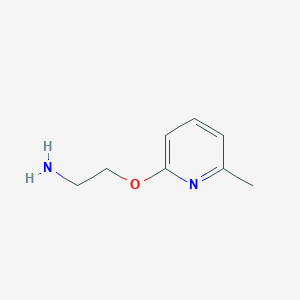
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)
